N,N,3-trimethyl-4-nitroaniline
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Overview
Description
N,N,3-Trimethyl-4-nitroaniline is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of aniline, characterized by the presence of three methyl groups and a nitro group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethyl-4-nitroaniline typically involves a multi-step process:
Methylation: The methylation of the amino group can be carried out using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products:
Reduction: N,N,3-trimethyl-4-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N,3-Trimethyl-4-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,3-trimethyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methyl groups influence the compound’s lipophilicity and binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N,N-Dimethyl-4-nitroaniline: Similar structure but with two methyl groups instead of three.
N-Methyl-4-nitroaniline: Contains only one methyl group on the nitrogen atom.
Uniqueness: N,N,3-Trimethyl-4-nitroaniline is unique due to the specific positioning of its methyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N,N,3-trimethyl-4-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-6-8(10(2)3)4-5-9(7)11(12)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZNJKIENBZHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393120 |
Source
|
Record name | N,N,3-trimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90556-89-1 |
Source
|
Record name | N,N,3-trimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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